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Compound of Interest

1-
Compound Name:
Phenylcyclopentanecarbaldehyde

Cat. No. B1352595

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Phenylcyclopentanecarbaldehyde (C12H140, Molar Mass: 174.24 g/mol ). Due to the limited
availability of published experimental spectra for this specific compound, this guide presents a
combination of predicted data and typical spectroscopic values observed for structurally similar
aromatic aldehydes. The information herein serves as a valuable resource for the identification,
characterization, and quality control of 1-Phenylcyclopentanecarbaldehyde in research and
development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for 1-
Phenylcyclopentanecarbaldehyde. These values are derived from established principles of
spectroscopy and by comparison with analogous compounds.

Table 1: Predicted *"H NMR Spectroscopic Data (500 MHz,
CDCIs)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aldehydic proton (-
~9.5-10.0 s 1H yaep (
CHO)
Aromatic protons
~72-74 m 5H
(CeHbs)
Cyclopentane protons
~2.2-25 m 4H adjacent to the phenyl
group and aldehyde
Remaining
~1.7-2.0 m 4H

cyclopentane protons

Table 2: Predicted **C NMR Spectroscopic Data (125

MHz, CDCls)

Chemical Shift (6, ppm)

Assignment

~195 - 205 Aldehydic Carbonyl Carbon (-CHO)
~140 - 145 Quaternary Aromatic Carbon (C-ipso)
~128 - 130 Aromatic CH Carbons (C-ortho, C-meta)
~125 - 127 Aromatic CH Carbon (C-para)

~50 - 60 Quaternary Cyclopentane Carbon
~30-40 Cyclopentane CHz Carbons

~25-30 Cyclopentane CHz Carbons

Table 3: Expected Infrared (IR) Absorption Bands

© 2025 BenchChem. All rights reserved.

2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1352595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment
~3050 - 3100 Medium Aromatic C-H Stretch
~2950 - 2850 Strong Aliphatic C-H Stretch

~2820 and ~2720

Aldehyde C-H Stretch (Fermi

Medium, Sharp (two bands)

resonance)

~1700 - 1725

Strong, Sharp

Aldehyde C=0 Stretch

~1600, ~1495, ~1450

Medium to Weak

Aromatic C=C Bending

Table 4: Expected Mass Spectrometry (MS)

Fragmentation
mlz Interpretation
174 Molecular lon [M]*
173 [M-H]* (Loss of aldehydic proton)
145 [M-CHOJ]* (Loss of formyl radical)
117 [M-CaH7]* (Loss of cyclopentyl radical)
105 [CeHsCO]* (Benzoyl cation)
91 [C7H7]* (Tropylium ion)
77 [CeHs]* (Phenyl cation)

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for liquid

aromatic aldehydes like 1-Phenylcyclopentanecarbaldehyde.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of the neat liquid sample to identify functional

groups.
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Materials:

FT-IR Spectrometer

Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

Pasteur pipette

Appropriate solvent for cleaning (e.g., anhydrous acetone or dichloromethane)

Lens paper

Procedure:

Ensure the salt plates are clean and dry. If necessary, polish them with a soft cloth and a
small amount of polishing rouge, then rinse with a volatile solvent and dry completely.

Place one drop of 1-Phenylcyclopentanecarbaldehyde onto the center of one salt plate
using a Pasteur pipette.

Carefully place the second salt plate on top of the first, spreading the liquid into a thin,
uniform film. Avoid trapping air bubbles.

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

Acquire the background spectrum (air).

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-
to-noise ratio.

Process the spectrum by performing a background subtraction.

Label the significant peaks corresponding to the functional groups.

Clean the salt plates thoroughly with an appropriate solvent and store them in a desiccator.

Nuclear Magnetic Resonance (NMR) Spectroscopy (*H
and *3C)
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Objective: To obtain high-resolution *H and *3C NMR spectra to elucidate the detailed molecular

structure.

Materials:

NMR Spectrometer (e.g., 500 MHz)

5 mm NMR tubes

Deuterated chloroform (CDCIs) with tetramethylsilane (TMS) as an internal standard

Pasteur pipette

Vortex mixer

Procedure:

Dissolve approximately 5-10 mg of 1-Phenylcyclopentanecarbaldehyde in approximately
0.6-0.7 mL of CDCls containing 0.03% (v/v) TMS in a clean, dry vial.

Vortex the mixture until the sample is fully dissolved.

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
Wipe the outside of the NMR tube clean and place it in a spinner turbine.
Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the CDCls.

Shim the magnetic field to achieve homogeneity.

For 'H NMR:

o Acquire the spectrum using a standard pulse sequence.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).
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o Set the number of scans (typically 8-16) and a relaxation delay of 1-2 seconds.

o Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.

o Reference the spectrum to the TMS signal at 0.00 ppm.

o Integrate the signals and analyze the chemical shifts and coupling patterns.

e For 13C NMR:

[¢]

Acquire the spectrum using a proton-decoupled pulse sequence.

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220
ppm).

o Set a larger number of scans (typically 128 or more) due to the lower natural abundance
of 13C, with a relaxation delay of 2-5 seconds.

o Process the raw data similarly to the *H spectrum.

o Reference the spectrum to the CDCI;s triplet at 77.16 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

Gas chromatograph coupled to a mass spectrometer (GC-MS)

A suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms)

High-purity helium as the carrier gas

Microsyringe

Volatile solvent for sample dilution (e.g., dichloromethane or ethyl acetate)
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Procedure:

e Prepare a dilute solution of 1-Phenylcyclopentanecarbaldehyde (e.g., 1 mg/mL) in a
volatile solvent.

e Set the GC-MS operating conditions:
o Injector Temperature: Typically 250 °C.

o Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a
higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to ensure
separation of any impurities.

o Carrier Gas Flow Rate: Set to the optimal flow rate for the column (e.g., 1 mL/min for
helium).

o MS Transfer Line Temperature: Typically 280 °C.
o lon Source Temperature: Typically 230 °C.
o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular
weight (e.g., 200).

e Inject a small volume (e.g., 1 yL) of the sample solution into the GC inlet.
o Start the data acquisition.

o Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to 1-
Phenylcyclopentanecarbaldehyde.

o Examine the mass spectrum of this peak to identify the molecular ion and the major fragment
ions.

o Compare the fragmentation pattern with known fragmentation mechanisms for aromatic
aldehydes.
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Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural confirmation of 1-
Phenylcyclopentanecarbaldehyde using a combination of spectroscopic techniques.
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 To cite this document: BenchChem. [Spectroscopic Data and Characterization of 1-
Phenylcyclopentanecarbaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1352595#spectroscopic-data-for-1-
phenylcyclopentanecarbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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